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molecular formula C15H15NNaO4 B1665972 Amfenac CAS No. 61618-27-7

Amfenac

Cat. No. B1665972
M. Wt: 296.27 g/mol
InChI Key: KEUITCXSWDYBKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04126635

Procedure details

A stirred solution of 111 g. of 2-amino-3-benzoylphenylacetic acid in 777 ml. of tetrahydrofuran was treated with 31.3 g. of 50% sodium hydroxide solution. The sodium salt began to separate after 15 minutes. After 3 hours stirring using an ice bath, the sodium salt was collected and dried (64.0 g., m.p. 245°-252° C.). The salt was recrystallized by adding 1 gm. of salt to 10 ml. of refluxing 95% ethanol followed by the addition of 5 ml. of hot isopropyl ether. After several hours cooling the salt is collected and air dried. The recrystallized salt (90% recovery) melted at 254°-255.5° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Sodium 2-Amino-3-benzoylphenylacetate Hydrate

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([C:8](=[O:15])[C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:16][C:17]([OH:19])=[O:18].[OH-].[Na+:21].[Na]>O1CCCC1>[OH2:15].[NH2:1][C:2]1[C:7]([C:8](=[O:15])[C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:16][C:17]([O-:19])=[O:18].[Na+:21] |f:1.2,5.6.7,^1:21|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC=C1C(C1=CC=CC=C1)=O)CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
After 3 hours stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to separate after 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the sodium salt was collected
CUSTOM
Type
CUSTOM
Details
dried (64.0 g., m.p. 245°-252° C.)
CUSTOM
Type
CUSTOM
Details
The salt was recrystallized
ADDITION
Type
ADDITION
Details
by adding 1 gm
TEMPERATURE
Type
TEMPERATURE
Details
of refluxing 95% ethanol
ADDITION
Type
ADDITION
Details
followed by the addition of 5 ml
TEMPERATURE
Type
TEMPERATURE
Details
After several hours cooling the salt
CUSTOM
Type
CUSTOM
Details
is collected
CUSTOM
Type
CUSTOM
Details
air dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Sodium 2-Amino-3-benzoylphenylacetate Hydrate
Type
Smiles
O.NC1=C(C=CC=C1C(C1=CC=CC=C1)=O)CC(=O)[O-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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